molecular formula C26H31N3O5S B11433324 6-[Cyclohexyl(methyl)sulfamoyl]-N-[(2-methoxyphenyl)methyl]-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

6-[Cyclohexyl(methyl)sulfamoyl]-N-[(2-methoxyphenyl)methyl]-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B11433324
M. Wt: 497.6 g/mol
InChI Key: WQULJEMYRYRUGL-UHFFFAOYSA-N
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Description

6-[Cyclohexyl(methyl)sulfamoyl]-N-[(2-methoxyphenyl)methyl]-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 6-[Cyclohexyl(methyl)sulfamoyl]-N-[(2-methoxyphenyl)methyl]-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves multiple steps, including the formation of the quinoline core, sulfonamide linkage, and the introduction of the methoxyphenyl and cyclohexyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction or a Skraup synthesis.

    Introduction of the sulfonamide group: This step often involves the reaction of a sulfonyl chloride with an amine.

    Attachment of the methoxyphenyl and cyclohexyl groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

6-[Cyclohexyl(methyl)sulfamoyl]-N-[(2-methoxyphenyl)methyl]-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized at various positions, depending on the reagents and conditions used.

    Reduction: Reduction reactions can target the carbonyl group or the sulfonamide linkage.

    Substitution: The aromatic rings and the quinoline core can undergo electrophilic or nucleophilic substitution reactions.

    Common reagents and conditions: These reactions typically involve reagents such as oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various catalysts for substitution reactions (e.g., Pd/C for hydrogenation).

Scientific Research Applications

6-[Cyclohexyl(methyl)sulfamoyl]-N-[(2-methoxyphenyl)methyl]-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential in treating various diseases, although specific applications would require further research.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-[Cyclohexyl(methyl)sulfamoyl]-N-[(2-methoxyphenyl)methyl]-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The quinoline core is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors involved in disease pathways.

Comparison with Similar Compounds

Similar compounds to 6-[Cyclohexyl(methyl)sulfamoyl]-N-[(2-methoxyphenyl)methyl]-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide include other quinoline derivatives and sulfonamide-containing molecules These compounds share structural features but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C26H31N3O5S

Molecular Weight

497.6 g/mol

IUPAC Name

6-[cyclohexyl(methyl)sulfamoyl]-N-[(2-methoxyphenyl)methyl]-1-methyl-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C26H31N3O5S/c1-28-17-22(26(31)27-16-18-9-7-8-12-24(18)34-3)25(30)21-15-20(13-14-23(21)28)35(32,33)29(2)19-10-5-4-6-11-19/h7-9,12-15,17,19H,4-6,10-11,16H2,1-3H3,(H,27,31)

InChI Key

WQULJEMYRYRUGL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)S(=O)(=O)N(C)C3CCCCC3)C(=O)NCC4=CC=CC=C4OC

Origin of Product

United States

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